Cas no 87061-56-1 (bis(triethoxysilyl)ethylene)

bis(triethoxysilyl)ethylene structure
bis(triethoxysilyl)ethylene structure
상품 이름:bis(triethoxysilyl)ethylene
CAS 번호:87061-56-1
MF:C14H32O6Si2
메가와트:352.571287155151
MDL:MFCD28134212
CID:992195
PubChem ID:11824350

bis(triethoxysilyl)ethylene 화학적 및 물리적 성질

이름 및 식별자

    • bis(triethoxysilyl)ethylene
    • triethoxy(1-triethoxysilylethenyl)silane
    • 1,2-bis(triethoxysilyl)ethene
    • 1,2-bis(triethoxysilyl)ethylene
    • 3,7-Dioxa-4,6-disilanonane,4,4,6,6-tetraethoxy-5-methylene
    • bis(triethoxysilyl)ethene
    • 4,4,7,7-Tetraethoxy-3,8-dioxa-4,7-disiladec-5-ene (ACI)
    • Vinylenebis(triethoxysilane)
    • 1,2-BIS(TRIETHOXYSILYL)ETHYLENE, 92%
    • YFNYCSJNUJQGNF-UHFFFAOYSA-N
    • DTXSID60473897
    • SCHEMBL137982
    • 4,4,6,6-tetraethoxy-5-methylidene-3,7-dioxa-4,6-disilanonane
    • 87061-56-1
    • MDL: MFCD28134212
    • 인치: 1S/C14H32O6Si2/c1-7-15-21(16-8-2,17-9-3)13-14-22(18-10-4,19-11-5)20-12-6/h13-14H,7-12H2,1-6H3
    • InChIKey: BTLPDSCJUZOEJB-UHFFFAOYSA-N
    • 미소: O([Si](C=C[Si](OCC)(OCC)OCC)(OCC)OCC)CC

계산된 속성

  • 정밀분자량: 384.16400
  • 동위원소 질량: 352.17374181g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 6
  • 중원자 수량: 22
  • 회전 가능한 화학 키 수량: 14
  • 복잡도: 252
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 55.4Ų

실험적 성질

  • 밀도: 1.01
  • 비등점: 122 °C
  • 플래시 포인트: 110°C
  • 굴절률: 1.436
  • PSA: 73.84000
  • LogP: 2.58100

bis(triethoxysilyl)ethylene 보안 정보

bis(triethoxysilyl)ethylene 세관 데이터

  • 세관 번호:2931900090
  • 세관 데이터:

    중국 세관 번호:

    2931900090

    개요:

    기타 유기-무기화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독관리조건: AB(입국화물통관표, 출국화물통관표).최혜국 대우관세: 6.5%. 일반관세: 30.0%

    요약:

    2931900090. 기타 유기-무기 화합물.부가가치세: 17.0%. 환급률: 13.0%. 감독조건: AB(수입화물검사증서, 수출화물검사증서).최혜국 대우관세: 6.5%. 일반관세: 30.0%

bis(triethoxysilyl)ethylene 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
abcr
AB108727-100 g
1,2-Bis(triethoxysilyl)ethylene, 95% (80% trans-isomer); .
87061-56-1 95%
100 g
€685.10 2023-07-20
abcr
AB108727-5g
1,2-Bis(triethoxysilyl)ethylene, 95% (80% trans-isomer); .
87061-56-1 95%
5g
€79.00 2025-02-20
abcr
AB108727-25g
1,2-Bis(triethoxysilyl)ethylene, 95% (80% trans-isomer); .
87061-56-1 95%
25g
€348.00 2025-02-20
abcr
AB108727-100g
1,2-Bis(triethoxysilyl)ethylene, 95% (80% trans-isomer); .
87061-56-1 95%
100g
€965.00 2025-02-20
A2B Chem LLC
AC07830-5g
BIS(TRIETHOXYSILYL)ETHYLENE
87061-56-1 92%
5g
$777.00 2024-04-19
abcr
AB108727-25 g
1,2-Bis(triethoxysilyl)ethylene, 95% (80% trans-isomer); .
87061-56-1 95%
25 g
€207.60 2023-07-20
abcr
AB108727-5 g
1,2-Bis(triethoxysilyl)ethylene, 95% (80% trans-isomer); .
87061-56-1 95%
5 g
€51.90 2023-07-20
Fluorochem
S02110-5g
Bis(triethoxysilyl)ethylene
87061-56-1 92%
5g
£73.00 2022-02-28
Fluorochem
S02110-25g
Bis(triethoxysilyl)ethylene
87061-56-1 92%
25g
£284.00 2022-02-28
A2B Chem LLC
AC07830-1kg
BIS(TRIETHOXYSILYL)ETHYLENE
87061-56-1 92%
1kg
$5322.00 2024-04-19

bis(triethoxysilyl)ethylene 합성 방법

Synthetic Routes 1

반응 조건
1.1 2 - 24 h, 20 - 120 °C
참조
Triethoxysilane
Corriu, Robert J. P.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-10

Synthetic Routes 2

반응 조건
1.1 Catalysts: Bis(acetylacetonato)nickel ,  Tris(2,6-dimethoxyphenyl)phosphine
참조
Catalysis of hydrosilylation. Part XXV. Effect of nickel(O) and nickel(II) complex catalysts on dehydrogenative silylation, hydrosilylation and dimerization of vinyltriethoxysilane
Marciniec, Bogdan; et al, Journal of Organometallic Chemistry, 1994, 484(1-2), 147-51

Synthetic Routes 3

반응 조건
1.1 Catalysts: Nickel Solvents: Toluene ;  120 °C
참조
Alkene hydrosilylation with supported and unsupported Ni nanoparticles: strong influence of the Ni environment on activity and selectivity
Galeandro-Diamant, Thomas; et al, Catalysis Science & Technology, 2019, 9(7), 1555-1558

Synthetic Routes 4

반응 조건
1.1 Catalysts: Bis(acetylacetonato)nickel
참조
Catalysis of hydrosilylation. XXIII. Effect of substituents at silicon on unusual hydrosilylation of vinylsilanes catalyzed by nickel acetylacetonate
Marciniec, Bogdan; et al, Journal of Organometallic Chemistry, 1993, 454(1-2), 45-50

Synthetic Routes 5

반응 조건
1.1 Catalysts: Bis[1,3-bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane][μ-[1,3-bis(η2-ethenyl)-1,… ;  2 h, 393 K
참조
Process for preparation of silylethenes by dehydrogenative hydrosilylation of terminal olefins with hydrosilanes in presence of vinylsiloxane-containing nickel catalyst
, Poland, , ,

Synthetic Routes 6

반응 조건
1.1 Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: Benzene
참조
Metathesis of silicon-containing olefins. 14. Ruthenium-catalyzed cross-metathesis of trisubstituted vinylsilanes with light alkenes
Foltynowicz, Zenon; et al, Applied Organometallic Chemistry, 1997, 11(8), 667-671

Synthetic Routes 7

반응 조건
1.1 Catalysts: Dichlorotris(triphenylphosphine)ruthenium Solvents: Benzene
참조
Metathesis of silicon-containing olefins. Part XII. Metathetical activity of allyl-substituted silanes in the presence of ruthenium catalyst
Marciniec, Bogdan; et al, Journal of Molecular Catalysis, 1994, 90(1-2), 125-34

Synthetic Routes 8

반응 조건
1.1 Reagents: Butyllithium Solvents: Diethyl ether ;  -78 °C; 1 h, -78 °C; 12 h, rt
1.2 Solvents: Diethyl ether ;  rt → -78 °C; 12 h, -78 °C → rt
참조
Polymerization behavior and gel properties of ethane, ethylene and acetylene-bridged polysilsesquioxanes
Yamamoto, Kazuki; et al, Journal of Sol-Gel Science and Technology, 2014, 71(1), 24-30

Synthetic Routes 9

반응 조건
1.1 Catalysts: Nickel, bis(3-propyl-2,4-pentanedionato-κO,κO′)- ;  rt → reflux; 24 h, reflux
참조
Process for preparation of bis(silyl)ethenes by dehydrogenative silylation of vinylsilanes with hydrosilanes in presence of nickel(II) catalyst
, Poland, , ,

Synthetic Routes 10

반응 조건
1.1 Catalysts: Bis(acetylacetonato)nickel
참조
Catalysis of hydrosilylation. Part XXV. Effect of nickel(O) and nickel(II) complex catalysts on dehydrogenative silylation, hydrosilylation and dimerization of vinyltriethoxysilane
Marciniec, Bogdan; et al, Journal of Organometallic Chemistry, 1994, 484(1-2), 147-51

Synthetic Routes 11

반응 조건
1.1 Catalysts: Triphenylphosphine ,  Bis(acetylacetonato)nickel
참조
Catalysis of hydrosilylation. Part XXV. Effect of nickel(O) and nickel(II) complex catalysts on dehydrogenative silylation, hydrosilylation and dimerization of vinyltriethoxysilane
Marciniec, Bogdan; et al, Journal of Organometallic Chemistry, 1994, 484(1-2), 147-51

Synthetic Routes 12

반응 조건
1.1 Solvents: Dichloromethane
참조
Alkoxylation of 1,2-bis(methylchlorosilyl)ethylenes and -acetylenes
Lakhtin, V. G.; et al, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2001, 71(8), 1252-1254

Synthetic Routes 13

반응 조건
1.1 Catalysts: Nickel, [μ-[1,3-bis(η2-ethenyl)-1,1,3,3-tetraphenyldisiloxane]]bis[1,3-bis(η2-et… ;  rt; 2 h, 120 °C
참조
Process for preparation of nickel(0) vinylsiloxane complexes from nickel cyclooctadiene and divinyldisiloxane derivatives as dehydrogenative silylation catalysts for olefins
, Poland, , ,

Synthetic Routes 14

반응 조건
1.1 Catalysts: Nickel, [μ-(η4:η4-2,4,6,8-tetraethenyl-2,4,6,8-tetramethylcyclotetrasiloxane)]bi… ;  rt; 3 h, 120 °C
참조
Nickel(0) phosphine complexes, process for their preparation and activity as dehydrogenative hydrosilylation catalysts for olefins
, Poland, , ,

bis(triethoxysilyl)ethylene Raw materials

bis(triethoxysilyl)ethylene Preparation Products

bis(triethoxysilyl)ethylene 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:87061-56-1)bis(triethoxysilyl)ethylene
A1183351
순결:99%
재다:5g
가격 ($):949.0
Hubei Changfu Chemical Co., Ltd.
(CAS:87061-56-1)1,2-BIS(TRIETHOXYSILYL)ETHYLENE, 92%
ChangFu® C217
순결:95.00%/95.00%/95.00%
재다:100g/500g/1000g
가격 ($):문의/문의/문의